N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

Description

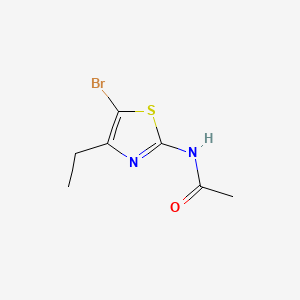

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-4-ethyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-3-5-6(8)12-7(10-5)9-4(2)11/h3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODCKIISMKDQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716679 | |

| Record name | N-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267904-60-8 | |

| Record name | N-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-(5-Bromo-4-ethylthiazol-2-yl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is a substituted 2-aminothiazole derivative. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and the potential applications of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide, drawing upon established chemical principles and data from structurally related compounds.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in the development of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a bromine atom and an ethyl group, as in the case of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide, is anticipated to modulate its lipophilicity and steric profile, which can significantly influence its interaction with biological targets.

Chemical Structure and Properties

Chemical Structure

The chemical structure of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is characterized by a central thiazole ring. An acetamido group is attached at the 2-position, an ethyl group at the 4-position, and a bromine atom at the 5-position.

Diagram of the chemical structure of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.

Caption: Chemical structure of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.

Physicochemical Properties

| Property | Value | Source/Justification |

| CAS Number | 1267904-60-8 | Commercial Supplier Data |

| Molecular Formula | C₇H₉BrN₂OS | Calculated |

| Molecular Weight | 249.13 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Based on related compounds like N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)acetamide.[3] |

| Melting Point | No data available. | For comparison, the melting point of related N-(4-(4-bromophenyl)-1,3-thiazol-2-yl)pyridine-3-carboxamide is around 200°C.[4] |

| Boiling Point | No data available. | --- |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. | General characteristic of similar organic compounds. |

| SMILES | CC(NC1=NC(CC)=C(Br)S1)=O | Commercial Supplier Data |

Synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

A specific, peer-reviewed synthesis protocol for N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is not currently published. However, a plausible and scientifically sound multi-step synthesis can be designed based on well-established reactions for the formation and functionalization of the 2-aminothiazole ring. The proposed synthetic pathway involves three key steps:

-

Hantzsch Thiazole Synthesis to form the 2-amino-4-ethylthiazole core.

-

Electrophilic Bromination at the C5 position of the thiazole ring.

-

Acetylation of the 2-amino group.

Diagram of the proposed synthetic pathway.

Caption: Proposed three-step synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.

Step 1: Synthesis of 2-Amino-4-ethylthiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring.[5] It involves the condensation of an α-haloketone with a thioamide.

-

Protocol:

-

To a solution of 1-chlorobutan-2-one (1 equivalent) in a suitable solvent such as ethanol, add thiourea (1 to 1.2 equivalents).[5]

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.[6]

-

Collect the solid by filtration, wash with water and a cold solvent (e.g., ethanol), and dry under vacuum to yield 2-amino-4-ethylthiazole.

-

-

Causality: The α-haloketone provides the C4 and C5 atoms of the thiazole ring, while thiourea provides the sulfur atom, the nitrogen atom at position 3, and the amino group at position 2. The reaction proceeds via an initial nucleophilic attack of the sulfur of thiourea on the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Step 2: Synthesis of 2-Amino-5-bromo-4-ethylthiazole (Electrophilic Bromination)

The 5-position of the 2-aminothiazole ring is electron-rich and thus susceptible to electrophilic substitution.[7]

-

Protocol:

-

Dissolve 2-amino-4-ethylthiazole (1 equivalent) in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1 equivalent), portion-wise while maintaining the low temperature.[8]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with water to remove any remaining acid, and dry to obtain 2-amino-5-bromo-4-ethylthiazole.

-

-

Causality: The amino group at the 2-position is an activating group, directing electrophilic substitution to the 5-position of the thiazole ring. NBS is often preferred over elemental bromine as it is a safer and easier-to-handle reagent.

Step 3: Synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide (Acetylation)

The final step involves the acylation of the 2-amino group.

-

Protocol:

-

Suspend 2-amino-5-bromo-4-ethylthiazole (1 equivalent) in a suitable solvent like dichloromethane or pyridine.

-

Add acetic anhydride or acetyl chloride (1 to 1.2 equivalents) dropwise.[1] A base such as pyridine or triethylamine can be used to scavenge the acid byproduct.[9]

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.

-

-

Causality: The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The use of a base is crucial when using acetyl chloride to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it unreactive.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected signals in ¹H NMR, ¹³C NMR, and key IR absorption bands can be predicted based on its structure.

| Technique | Expected Signals |

| ¹H NMR | - A singlet for the amide proton (NH), likely in the range of δ 9-12 ppm. - A quartet for the methylene protons (-CH₂-) of the ethyl group, likely around δ 2.5-3.0 ppm. - A triplet for the methyl protons (-CH₃) of the ethyl group, likely around δ 1.2-1.5 ppm. - A singlet for the methyl protons of the acetyl group, likely around δ 2.0-2.3 ppm. |

| ¹³C NMR | - A signal for the carbonyl carbon of the acetamide group, likely around δ 168-172 ppm. - Signals for the thiazole ring carbons. - Signals for the ethyl group carbons. - A signal for the acetyl methyl carbon. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the amide, typically around 1650-1690 cm⁻¹. - An N-H stretching band around 3200-3400 cm⁻¹. - C-H stretching bands for the alkyl groups. - C=N and C=C stretching bands characteristic of the thiazole ring. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight (249.13 for C₇H₉BrN₂OS), showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

Potential Applications and Biological Activity

Specific biological studies on N-(5-Bromo-4-ethylthiazol-2-yl)acetamide have not been identified in the current literature. However, the broader class of 2-aminothiazole derivatives has been extensively investigated for various therapeutic applications.

-

Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity against various cell lines.[10][11] The mechanism of action often involves the inhibition of specific kinases or the induction of apoptosis. The structural features of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide make it a candidate for screening in anticancer assays.

-

Antimicrobial Activity: The thiazole nucleus is a key component of several antimicrobial agents.[12] The incorporation of a halogen, such as bromine, can enhance antimicrobial potency. Therefore, this compound could be investigated for its activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: Substituted thiazoles have been identified as inhibitors of various enzymes. The specific substitution pattern of this compound could lend itself to targeted inhibition of enzymes implicated in disease pathways.

Safety and Handling

Based on available safety data for this compound and its analogs, the following precautions should be taken:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Keep in a dark place, under an inert atmosphere, and refrigerated at 2-8°C.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is a member of the pharmacologically significant 2-aminothiazole family. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, predicted properties, and potential areas of application based on established chemical knowledge of related structures. The proposed synthetic route offers a clear and logical approach for its preparation in a laboratory setting. Further research into the biological activity of this compound is warranted to explore its potential as a lead molecule in drug discovery programs.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(6), 1449. [Link]

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Advances, 14, 27894-27903. [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1639-1671. [Link]

-

Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2018). Journal of Taibah University for Science, 12(4), 466-476. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

-

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)acetamide. Pharmaffiliates. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Chemistry & Chemical Technology, 16(4), 523-529. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 241-250. [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). The Journal of Organic Chemistry, 82(11), 5965-5970. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). International Journal of Molecular Sciences, 23(17), 9844. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

Synthesis of some new 5- substituted of 2-aminothiazoles. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]

-

Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2018). The Journal of Organic Chemistry, 83(15), 8257-8262. [Link]

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). BMC Chemistry, 13, 56. [Link]

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Advances, 14, 27894-27903. [Link]

-

Synthesis of 2-aminothiazole derivatives. (2010). Journal of the Serbian Chemical Society, 75(11), 1485-1494. [Link]

-

Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. (2019). ResearchGate. [Link]

-

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(7), o1041. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7311. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2014). Der Pharma Chemica, 6(5), 363-369. [Link]

- 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. (2004).

-

Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). Journal of Pharmacy Research, 12(1), 147-152. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13, 9183-9193. [Link]

-

N-Bromoacetamide. PubChem. [Link].ncbi.nlm.nih.gov/compound/N-Bromoacetamide)

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide (EVT-3720405) [evitachem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including approved pharmaceuticals. The presence of a bromine atom, an ethyl group, and an acetamide moiety on the thiazole core suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening in various therapeutic areas. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization methods, and a discussion of its potential applications in drug development.

Chemical Properties

A clear understanding of the fundamental chemical properties of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is crucial for its synthesis, handling, and application.

| Property | Value | Source |

| CAS Number | 1267904-60-8 | [1] |

| Molecular Formula | C₇H₉BrN₂OS | [1] |

| Molecular Weight | 249.13 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. | [1] |

Synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

The synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide can be achieved through a two-step process starting from the commercially available 2-amino-4-ethylthiazole. The proposed synthetic route involves the bromination of the thiazole ring followed by the acylation of the amino group.

Step 1: Synthesis of 5-Bromo-4-ethylthiazol-2-amine

The first step is the regioselective bromination of 2-amino-4-ethylthiazole at the 5-position of the thiazole ring. This reaction is typically carried out using a suitable brominating agent in an acidic medium.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-ethylthiazole (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Brominating Agent: Cool the solution to 0-5 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution. The use of NBS is preferred as it is a safer and more manageable source of electrophilic bromine compared to liquid bromine.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid and decompose any remaining NBS.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 5-bromo-4-ethylthiazol-2-amine.

Step 2: Synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

The final step is the acylation of the synthesized 5-bromo-4-ethylthiazol-2-amine with an acetylating agent to introduce the acetamide group.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-bromo-4-ethylthiazol-2-amine (1 equivalent) in a dry aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution to act as an acid scavenger.

-

Addition of Acetylating Agent: Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride (1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with DCM.

-

Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.

Caption: Proposed two-step synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.

Characterization

Thorough characterization of the synthesized N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the acetyl group (a singlet), and the NH proton of the acetamide (a broad singlet). A patent for a similar compound, 2-(benzyloxy)-N-(5-bromo-4-ethylthiazol-2-yl)acetamide, reports a singlet for the NH proton at 12.36 ppm in DMSO-d₆.[2]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the acetamide group and the carbons of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as vibrations associated with the thiazole ring.

Potential Applications in Drug Development

Thiazole-containing compounds are known to possess a wide range of biological activities, making N-(5-Bromo-4-ethylthiazol-2-yl)acetamide a molecule of significant interest for drug discovery.

As a Scaffold for Novel Therapeutics

The bromine atom at the 5-position of the thiazole ring serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the generation of a library of novel compounds for biological screening.

Potential Biological Activities

While specific biological data for N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is not widely available in the public domain, the thiazole scaffold is present in numerous compounds with demonstrated biological activities, including:

-

Antimicrobial and Antifungal Agents: Thiazole derivatives have been extensively studied for their efficacy against various bacterial and fungal pathogens.

-

Anticancer Agents: Many thiazole-containing compounds have shown potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.

-

Anti-inflammatory and Analgesic Properties: The thiazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

Given the prevalence of the thiazole scaffold in biologically active molecules, N-(5-Bromo-4-ethylthiazol-2-yl)acetamide represents a promising starting point for the development of new therapeutic agents. Further research into its biological properties is warranted.

Conclusion

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and a discussion of its potential applications. The synthetic accessibility and the presence of a modifiable bromine atom make it an attractive building block for the synthesis of novel and diverse molecular entities for drug discovery programs. Researchers are encouraged to explore the biological potential of this and related compounds in the quest for new and effective therapies.

References

-

European Patent Office. INHIBITORY COMPOUNDS - EP 4574817 A1. [Link]

Sources

Synthesis pathways for N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

An In-Depth Technical Guide to the Synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

Introduction

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is a substituted 2-acylaminothiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer agents and antivirals.[1][2][3] The specific substitution pattern of this molecule—an acetamido group at the 2-position, an ethyl group at the 4-position, and a bromine atom at the 5-position—makes it a valuable intermediate for further chemical elaboration in drug discovery programs. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions.

This guide provides a detailed exploration of the viable synthetic pathways for N-(5-Bromo-4-ethylthiazol-2-yl)acetamide, grounded in established chemical principles. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying strategic considerations that inform the synthetic design.

Strategic Analysis of Synthetic Pathways

The synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide logically begins with the construction of the core 2-amino-4-ethylthiazole ring system. Following the formation of this key intermediate, two primary strategic routes emerge for the introduction of the acetamido and bromo functionalities:

-

Route A: Acetylation Followed by Bromination. This pathway involves the initial protection of the highly reactive 2-amino group via acetylation, followed by the electrophilic bromination of the thiazole ring at the C5 position.

-

Route B: Bromination Followed by Acetylation. This alternative route prioritizes the early bromination of the activated 2-amino-4-ethylthiazole intermediate, followed by the final acetylation step.

The choice between these routes is governed by the electronic nature of the thiazole ring at each stage. The 2-amino group is a potent activating group, making the ring highly susceptible to electrophilic attack. Conversely, the N-acetyl group is electron-withdrawing, which deactivates the ring. This fundamental difference in reactivity dictates the choice of reagents and reaction conditions for the bromination step in each pathway.

Pathway A: Acetylation Followed by Bromination

This pathway is often favored for its potential to control the bromination step on a less activated substrate, which can prevent over-bromination or other side reactions.

Caption: Synthetic workflow for Pathway A.

Step 1: Synthesis of 2-Amino-4-ethylthiazole via Hantzsch Condensation

The Hantzsch thiazole synthesis is the foundational method for constructing the thiazole ring.[2] It involves the condensation of an α-haloketone with a thioamide; in this case, 1-chloro-2-butanone (or its bromo-analogue) reacts with thiourea.

Mechanism Insight: The reaction begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl, and subsequent dehydration yields the aromatic 2-aminothiazole ring.

Experimental Protocol:

-

To a stirred suspension of thiourea (1.0 eq) in ethanol, add 1-chloro-2-butanone (1.0 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-ethylthiazole, which can be purified by column chromatography or recrystallization.

Step 2: Acetylation of 2-Amino-4-ethylthiazole

The acetylation of the 2-amino group is a standard amide formation reaction. Using acetic anhydride with a base like pyridine is a common and effective method.[4]

Causality: The 2-amino group is nucleophilic and readily attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a base to quench the acetic acid byproduct and can also serve as a nucleophilic catalyst. This step transforms the strongly activating -NH₂ group into a moderately deactivating -NHC(O)CH₃ group, which modulates the reactivity of the thiazole ring for the subsequent bromination.

Experimental Protocol:

-

Dissolve 2-amino-4-ethylthiazole (1.0 eq) in pyridine or a mixture of an inert solvent like dichloromethane with triethylamine (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding water.

-

Extract the product with ethyl acetate. The organic layer is then washed with aqueous HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-ethylthiazol-2-yl)acetamide.

Step 3: Bromination of N-(4-Ethylthiazol-2-yl)acetamide

The final step is the electrophilic bromination at the C5 position, which is the most electron-rich position on the N-acetylated thiazole ring. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low concentration of elemental bromine, minimizing side reactions.[5]

Expertise: While elemental bromine in acetic acid can be used, NBS often provides cleaner reactions and higher yields for the monobromination of moderately activated or deactivated heterocyclic systems. The acetic acid solvent facilitates the reaction.

Experimental Protocol:

-

Dissolve N-(4-ethylthiazol-2-yl)acetamide (1.0 eq) in acetic acid.

-

Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the mixture for 12-24 hours. Monitor the consumption of the starting material by LC-MS or TLC.[5]

-

Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove acetic acid and succinimide, and dry under vacuum to obtain N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.

Pathway B: Bromination Followed by Acetylation

This route leverages the high reactivity of the 2-aminothiazole ring for a potentially more facile bromination, followed by a final acetylation step.

Caption: Synthetic workflow for Pathway B.

Step 1: Synthesis of 2-Amino-4-ethylthiazole

This step is identical to Step 1 in Pathway A.

Step 2: Bromination of 2-Amino-4-ethylthiazole

Due to the strong activating effect of the 2-amino group, the bromination of this intermediate is typically rapid and can be performed under mild conditions. The C5 position is overwhelmingly favored for electrophilic substitution.

Trustworthiness: A self-validating protocol for this step involves careful control of stoichiometry. Using more than one equivalent of the brominating agent can lead to the formation of dibrominated or other undesired byproducts. The reaction's endpoint should be carefully monitored. A patent for a similar compound demonstrates the bromination of a 2-aminothiazole derivative using NBS in acetonitrile with acetic acid.[5]

Experimental Protocol:

-

Dissolve 2-amino-4-ethylthiazole (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.[5]

-

Cool the solution to 0-5 °C.

-

Add a solution of N-bromosuccinimide (1.05 eq) in the same solvent dropwise.

-

Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

-

Dilute the residue with water and adjust the pH to ~8 with a base (e.g., sodium bicarbonate).

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give crude 2-amino-5-bromo-4-ethylthiazole.

Step 3: Acetylation of 2-Amino-5-bromo-4-ethylthiazole

The final step is the acetylation of the brominated intermediate. The procedure is analogous to the acetylation in Pathway A.

Expertise: The presence of the electron-withdrawing bromine atom at C5 slightly reduces the nucleophilicity of the 2-amino group compared to its non-brominated counterpart. However, the reaction still proceeds efficiently under standard acylation conditions.

Experimental Protocol:

-

Dissolve 2-amino-5-bromo-4-ethylthiazole (1.0 eq) in pyridine or dichloromethane with triethylamine (1.5 eq).

-

Cool the solution to 0 °C.

-

Add acetic anhydride (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work up the reaction as described in Step 2 of Pathway A (quenching with water, extraction, washing, and drying).

-

Purify the crude product by recrystallization or column chromatography to yield the final product, N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.

Comparative Analysis and Data Summary

| Step | Parameter | Pathway A | Pathway B | Rationale & Field Insights |

| Bromination | Substrate | N-(4-Ethylthiazol-2-yl)acetamide | 2-Amino-4-ethylthiazole | Pathway B substrate is more activated, leading to faster reaction but higher risk of side products if not controlled. |

| Conditions | Typically requires slightly harsher conditions (e.g., longer time, mild heat). | Milder conditions (e.g., low temperature, shorter time) are sufficient. | The deactivating acetyl group in Pathway A necessitates more forcing conditions for bromination. | |

| Overall Yield | Variable | Potentially higher | May be slightly lower due to potential side reactions in the bromination step. | Pathway A often offers better control, which can translate to higher overall yields and purity. |

| Purification | Potentially simpler | Can be more complex | Purification in Pathway B might require careful separation of mono- vs. di-brominated species. |

Conclusion

Both Pathway A and Pathway B represent viable and robust strategies for the synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. The choice of route in a research or process development setting would be guided by factors such as reagent availability, desired purity profile, and scalability. Pathway A, involving acetylation prior to bromination, generally offers superior control over the selective introduction of the bromine atom due to the deactivation of the thiazole ring. Pathway B, while potentially faster due to the highly activated nature of the 2-aminothiazole intermediate, requires more stringent control over reaction conditions to prevent the formation of impurities. Both routes rely on the foundational Hantzsch synthesis, a testament to its enduring utility in heterocyclic chemistry.

References

-

Heterocyclic Letters. (2023). Synthesis and characterization of novel thiazolyl hydrazone derivatives. Retrieved from [Link]

-

European Patent Office. (2025). INHIBITORY COMPOUNDS - EP 4574817 A1. Retrieved from [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., Farahat, A. A., & Dawood, K. M. (2011). SYNTHETIC ACCESSES TO AZOLYLTHIAZOLES. HETEROCYCLES, 83(12), 2731. [Link]

-

Koutentis, P. A., & Ioannidou, H. A. (n.d.). The synthesis and modification of aromatic thiazoles. Retrieved from [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Shafiei, M., Zarghi, A., & Daraie, B. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

- Google Patents. (n.d.). Synthetic method for 2-acetyl thiazole - CN105348216A.

-

ACS Publications. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). Novel 2-acylaminothiazole derivative and preparation method therefor and use thereof - US20190315771A1.

-

Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]

-

National Institutes of Health. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

HETEROCYCLES. (2020). efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. Retrieved from [Link]

- Google Patents. (n.d.). 2-aminothiazole-4-ethyl formate preparation method - CN104163802A.

- Google Patents. (n.d.). Inhibiteurs de glycosidases - WO2016030443A1.

-

Preprints.org. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved from [Link]

-

National Institutes of Health. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

- Google Patents. (n.d.). 2-acylaminothiazole derivative or salt thereof - WO2003062233A1.

-

Google APIs. (2005). -O YC S. Retrieved from [Link]

-

HETEROCYCLES. (2021). SYNTHETIC APPROACHES TOWARD CERTAIN STRUCTURALLY RELATED ANTIMICROBIAL THIAZOLE DERIVATIVES (2010-2020). Retrieved from [Link]

-

Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

-

ResearchGate. (2025). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - US4391979A.

- Google Patents. (n.d.). Formulations with increased solubility of compounds that activate tie-2 - CA2903871A1.

-

ACS Publications. (2023). Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Retrieved from [Link]

Sources

- 1. US20190315771A1 - Novel 2-acylaminothiazole derivative and preparation method therefor and use thereof - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

Biological activity of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide derivatives

An In-depth Technical Guide on the Biological Activity of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and evaluation methodologies for N-(5-Bromo-4-ethylthiazol-2-yl)acetamide and its derivatives. Drawing upon established principles in medicinal chemistry and the extensive research on related thiazole-containing compounds, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[4] The nitrogen atom's ability to form hydrogen bonds is a key feature in its interaction with various proteins and enzymes.[4] Consequently, thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5][6] The modification of substituents on the thiazole ring is a common strategy in drug discovery to optimize potency and selectivity.[1]

Synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide Derivatives: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with the formation of the core thiazole ring, followed by N-acetylation. Subsequent derivatization can be achieved by modifying the acetamide group or by further substitutions on the ethyl group, if desired.

Caption: Proposed synthetic pathway for N-(5-Bromo-4-ethylthiazol-2-yl)acetamide and its derivatives.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-4-ethylthiazole (Hantzsch Thiazole Synthesis)

-

To a stirred solution of thiourea in ethanol, add an equimolar amount of 1-bromobutan-2-one.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate of 2-amino-4-ethylthiazole is filtered, washed with cold water, and dried.

Step 2: Synthesis of 2-Amino-5-bromo-4-ethylthiazole (Bromination)

-

Dissolve 2-amino-4-ethylthiazole in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add an equimolar amount of bromine dropwise with constant stirring.

-

Continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

The precipitated product, 2-amino-5-bromo-4-ethylthiazole, is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide (N-Acetylation)

-

Suspend 2-amino-5-bromo-4-ethylthiazole in pyridine.

-

Add acetyl chloride dropwise while cooling the mixture in an ice bath.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the mixture into crushed ice with constant stirring.

-

The solid product, N-(5-Bromo-4-ethylthiazol-2-yl)acetamide, is collected by filtration, washed with water, and purified by recrystallization.

Step 4: Synthesis of Derivatives

-

Derivatives can be prepared by reacting 2-amino-5-bromo-4-ethylthiazole with various substituted acid chlorides or anhydrides, following a similar procedure to Step 3.

Postulated Biological Activities and Underlying Mechanisms

Based on the extensive literature on thiazole derivatives, the N-(5-Bromo-4-ethylthiazol-2-yl)acetamide scaffold is anticipated to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Thiazole-containing compounds have a well-documented history as effective antimicrobial agents.[2][8] Their mechanism of action can vary, but often involves the inhibition of essential bacterial processes.

Potential Mechanism of Action: One plausible mechanism is the inhibition of bacterial enzymes crucial for survival, such as DNA gyrase or enzymes involved in lipid biosynthesis.[9] The thiazole nucleus can interact with the active site of these enzymes, leading to their inactivation and subsequent bacterial cell death.

Caption: Potential anticancer mechanisms of thiazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and thiazole derivatives have emerged as promising anti-inflammatory agents. [1][10] Potential Mechanism of Action: The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [11][12]By blocking these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Postulated anti-inflammatory mechanism of action.

Methodologies for Biological Evaluation

To validate the predicted biological activities of novel N-(5-Bromo-4-ethylthiazol-2-yl)acetamide derivatives, a series of robust in vitro assays are essential.

Antimicrobial Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microbe.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assays

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assays

Protocol: COX Inhibition Assay

-

A COX fluorescent inhibitor screening assay kit can be used.

-

Prepare a reaction mixture containing the COX enzyme, arachidonic acid (substrate), and a fluorescent probe.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Incubate the reaction at room temperature.

-

Measure the fluorescence intensity. A decrease in fluorescence indicates inhibition of COX activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of a library of derivatives allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.

Tabulated Biological Data (Hypothetical)

| Compound ID | R-Group on Acetamide | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 | Anti-inflammatory IC50 (µM) vs. COX-2 |

| Core | -H | 64 | >100 | 85 |

| Deriv-01 | -CH3 | 32 | 75.2 | 50.1 |

| Deriv-02 | -Phenyl | 16 | 20.5 | 15.8 |

| Deriv-03 | -4-Chlorophenyl | 8 | 5.1 | 2.3 |

| Deriv-04 | -4-Methoxyphenyl | 16 | 15.3 | 8.9 |

Insights into Structure-Activity Relationships

From the hypothetical data, several SAR trends can be inferred:

-

Effect of Acetamide Substitution: The unsubstituted acetamide (Core) shows weak activity. The addition of substituents generally enhances activity.

-

Aromatic vs. Aliphatic Substituents: A phenyl group at the R-position (Deriv-02) appears to be more favorable than a methyl group (Deriv-01), suggesting that an aromatic ring may engage in additional binding interactions with the target enzymes.

-

Electronic Effects of Phenyl Substituents: An electron-withdrawing group like chlorine at the para-position of the phenyl ring (Deriv-03) significantly enhances all tested biological activities. Conversely, an electron-donating group like methoxy (Deriv-04) also shows good activity, indicating that both electronic and steric factors play a crucial role.

Conclusion and Future Directions

The N-(5-Bromo-4-ethylthiazol-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory activities. The proposed synthetic route offers a viable path for the creation of a diverse library of derivatives.

Future research should focus on:

-

Synthesis and Characterization: Synthesizing the proposed core scaffold and a range of derivatives, and confirming their structures using modern analytical techniques (NMR, MS, IR).

-

In-depth Biological Evaluation: Screening the synthesized compounds against a wider panel of microbial strains, cancer cell lines, and inflammatory targets.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying the observed biological activities.

-

Lead Optimization: Further refining the chemical structure based on SAR data to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the most promising lead compounds in relevant animal models to assess their efficacy and safety.

This comprehensive approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of thiazole derivatives.

References

- An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20).

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.).

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI.

- Discovery of Thiazole Based Bis Heterocyclic System for Anti-Inflammatory Potential. (n.d.).

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025-08-28). PubMed.

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.).

- Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). PMC.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).

- Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (2025-08-07). ResearchGate.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025-08-27).

- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024-07-29).

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020-11-19). WJPMR.

- N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide. (n.d.). PubChem.

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023-05-10). ACS Omega.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-09). ResearchGate.

- Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (n.d.). Advanced Journal of Chemistry, Section A.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025-08-26). PMC.

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. jchemrev.com [jchemrev.com]

- 9. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjpmr.com [wjpmr.com]

- 11. Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide mechanism of action theories

An In-depth Technical Guide to Investigating the Mechanism of Action of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

Abstract N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is a substituted 2-aminothiazole, a scaffold recognized as a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. While direct research on this specific molecule is limited, its structural motifs—the 2-acetamido-thiazole core, a bromine substituent, and an ethyl group—provide a rational basis for formulating and testing distinct mechanistic hypotheses. This technical guide, written from the perspective of a Senior Application Scientist, presents a logical, multi-faceted strategy for elucidating the compound's mechanism of action. We will explore three primary theoretical frameworks: kinase inhibition, modulation of inflammatory signaling pathways, and disruption of protein-protein interactions. For each hypothesis, this guide details the scientific rationale grounded in data from analogous structures and provides comprehensive, step-by-step experimental workflows for validation. The objective is to equip researchers and drug development professionals with a self-validating, authoritative roadmap for moving from a compound of interest to a well-defined molecular mechanism, thereby accelerating its potential translation into a therapeutic candidate.

Compound Profile and Rationale for Investigation

Chemical Identity of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide is a synthetic organic molecule characterized by a central thiazole ring. The key structural features are:

-

2-Acetamido Group: An acetylated amine at the 2-position. This group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition.

-

4-Ethyl Group: An alkyl substituent that contributes to the molecule's lipophilicity and can form van der Waals interactions within a target's binding pocket.

-

5-Bromo Substituent: A halogen atom that significantly influences the electronic properties of the thiazole ring and can participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in ligand-receptor binding.

| Property | Value | Source |

| Molecular Formula | C7H9BrN2OS | PubChem |

| Molecular Weight | 250.13 g/mol | PubChem |

| General Class | Substituted Thiazole | - |

The 2-Aminothiazole: A Privileged Scaffold

The 2-aminothiazole core is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and rich electronic features allow it to serve as an effective bioisostere for other ring systems and to be readily functionalized. This scaffold is present in numerous FDA-approved drugs and clinical candidates, where it is often involved in targeting enzymes, particularly protein kinases.

Rationale for Investigation

The combination of the 2-aminothiazole core, known for its role in kinase inhibition, with a bromine atom, capable of forming strong halogen bonds, makes N-(5-Bromo-4-ethylthiazol-2-yl)acetamide a compelling candidate for biological investigation. The lack of extensive public data presents an opportunity for novel discovery. This guide provides the logical framework to systematically unravel its biological function.

Theoretical Mechanisms of Action & Investigative Pathways

Based on the structural features of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide and the known activities of analogous compounds, we can formulate several primary hypotheses for its mechanism of action.

Hypothesis A: Protein Kinase Inhibition

2.1.1 Scientific Rationale The 2-aminothiazole moiety is a well-established "hinge-binding" motif in ATP-competitive kinase inhibitors. It can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element across the kinome. The FDA-approved drug Dasatinib, a multi-kinase inhibitor used in cancer therapy, prominently features a 2-aminothiazole core. The bromine and ethyl substituents on the thiazole ring of our compound of interest would likely occupy the hydrophobic pocket adjacent to the ATP-binding site, influencing potency and selectivity.

2.1.2 Experimental Validation Workflow A tiered approach is recommended, starting broad and progressively focusing on specific targets.

-

In Silico Docking: Begin by modeling the compound in the ATP-binding sites of various representative kinases (e.g., ABL, SRC, VEGFR) to assess binding poses and predict potential interactions.

-

Broad-Spectrum Kinase Profiling: The most direct method to identify potential targets is to screen the compound against a large panel of kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology HotSpot℠ platform) at a fixed concentration (typically 1-10 µM).

-

Dose-Response and IC50 Determination: For any "hits" identified in the broad screen (e.g., >50% inhibition), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

-

Cellular Target Engagement: Confirm that the compound engages its putative kinase target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it measures the thermal stabilization of a target protein upon ligand binding.

Caption: Workflow for validating kinase inhibition.

Hypothesis B: Modulation of Inflammatory Signaling

2.2.1 Scientific Rationale Thiazole derivatives are frequently reported to possess anti-inflammatory properties.[1] A primary signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] NF-κB is a transcription factor that, upon activation by stimuli like TNF-α or lipopolysaccharide (LPS), translocates to the nucleus and drives the expression of pro-inflammatory genes.[4] Small molecules can inhibit this pathway at multiple nodes, such as by inhibiting the IκB kinase (IKK) complex. The electrophilic character of the brominated thiazole ring could potentially make it a target for covalent modification of a cysteine residue in an upstream signaling protein, such as IKKβ.

2.2.2 Experimental Validation Workflow This workflow focuses on a cell-based model of inflammation.

-

Cell Model: Use a relevant cell line, such as RAW 264.7 murine macrophages or THP-1 human monocytes, which have a robust inflammatory response.

-

NF-κB Reporter Assay: The most direct way to assess pathway inhibition is to use a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element. Cells are pre-treated with the compound, then stimulated with LPS or TNF-α, and the resulting luminescence is measured. A decrease in luminescence indicates pathway inhibition.

-

Cytokine Measurement: To confirm a functional anti-inflammatory effect, measure the production of key pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blot Analysis: To pinpoint the level of inhibition, use Western blotting to analyze the phosphorylation status of key pathway components. For example, a decrease in the phosphorylation of IκBα (p-IκBα) would suggest inhibition at or upstream of the IKK complex.

Caption: Workflow for validating NF-κB pathway inhibition.

Hypothesis C: Halogen Bonding-Mediated Interactions

2.3.1 Scientific Rationale The bromine atom at the 5-position is not merely a bulky hydrophobic group. It creates a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole," which can engage in a highly directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on a target protein.[5][6] This "halogen bond" can be as strong as a conventional hydrogen bond and can confer significant binding affinity and selectivity.[7] This mechanism is distinct from general kinase hinge-binding or covalent modification. Potential targets could include proteins where a carbonyl oxygen or a histidine nitrogen plays a key role in substrate recognition, such as certain metabolic enzymes or epigenetic reader domains (e.g., bromodomains).

2.3.2 Experimental Validation Workflow Validating a halogen bond-dependent mechanism requires comparing the activity of the brominated compound to a non-brominated, but otherwise identical, analog.

-

Synthesis of an Analog: The primary requirement is the chemical synthesis of the direct analog, N-(4-ethylthiazol-2-yl)acetamide (i.e., the debrominated version).

-

Comparative Potency Assays: If a primary target is identified from Hypothesis A or B, perform dose-response assays comparing the potency (e.g., IC50) of the brominated compound with its non-brominated analog. A significant drop in potency for the non-brominated version strongly suggests a critical role for the bromine atom.

-

Biophysical Validation: Use a sensitive biophysical technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding kinetics and thermodynamics of both compounds to the purified target protein. This can quantify the energetic contribution of the bromine interaction.

-

Structural Biology: The definitive proof is to obtain a co-crystal structure of the compound bound to its target protein. This would visually confirm the presence and geometry of the halogen bond between the bromine atom and the protein.

Integrated Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: This protocol is designed to prove that the compound physically binds to its putative target inside a living cell. The principle is that a protein, when bound to a ligand, becomes more stable and resistant to heat-induced denaturation.[8][9] By measuring the amount of soluble protein remaining after heating, we can infer target engagement.

Methodology:

-

Cell Culture: Culture the chosen cell line (e.g., K562 for Abl kinase) to ~80% confluency.

-

Compound Treatment: Harvest cells, wash with PBS, and resuspend in media. Treat cells with the N-(5-Bromo-4-ethylthiazol-2-yl)acetamide (e.g., at 10x the IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR machine, followed by immediate cooling to 4°C.[10] Include an unheated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.

-

Detection: Analyze the amount of the specific target protein in the supernatant by Western blot or an AlphaLISA/ELISA-based method.

-

Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[11]

Protocol: NF-κB Luciferase Reporter Assay

Causality: This assay provides a quantitative, functional readout of the entire NF-κB signaling pathway. It is a self-validating system because the signal is directly proportional to the activity of the transcription factor being investigated. A positive control (TNF-α stimulation without inhibitor) and negative control (unstimulated cells) are essential benchmarks.

Methodology:

-

Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct into a 96-well white, clear-bottom plate. Allow cells to adhere overnight.

-

Compound Pre-treatment: Remove the media and add fresh media containing serial dilutions of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

-

Stimulation: Add a pre-determined concentration of the stimulus (e.g., 10 ng/mL TNF-α) to all wells except the unstimulated negative control wells.

-

Incubation: Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data by setting the signal from the stimulated, vehicle-treated wells to 100% and the unstimulated wells to 0%. Plot the normalized luminescence against the compound concentration and fit to a four-parameter logistic curve to determine the IC50.

Data Synthesis & Future Directions

The successful execution of these workflows will generate a comprehensive dataset to build a robust mechanistic model. For instance, if the compound shows potent inhibition in a kinase screen, demonstrates cellular target engagement via CETSA, and reduces the phosphorylation of a known substrate in cells, the evidence for a kinase inhibition mechanism is strong. Conversely, if it fails in kinase assays but potently inhibits TNF-α-induced cytokine release and p-IκBα phosphorylation, the mechanism likely involves modulation of the NF-κB pathway.

The validation of a halogen-bond-dependent mechanism, through the comparison with a non-brominated analog, would provide critical insights for future lead optimization. Structure-activity relationship (SAR) studies could then focus on modifying the ethyl and acetamide groups to enhance potency and selectivity, while retaining the essential bromine interaction. This structured, hypothesis-driven approach ensures that research efforts are logical, efficient, and grounded in scientific integrity, ultimately accelerating the journey from a chemical entity to a potential therapeutic.

References

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Al-Mokadem, M. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Education, Health and Sport. Retrieved January 26, 2026, from [Link]

-

Al-Ostath, A., et al. (2023, June 8). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Aydın, A., et al. (2019, February 25). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Dahlin, J. L., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Gómez-Sotelo, M. A. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Ho, T. C., et al. (2011, March 31). B-cell Specific Inhibitors of NF-κB Activation. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Lombardo, L. J., et al. (2018, November 12). N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. Retrieved January 26, 2026, from [Link]

-

Mancino, D. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved January 26, 2026, from [Link]

-

Marc, M. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

Munde, A. V., et al. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Shinde, S. R., et al. (n.d.). Synthesis and Biological Evaluation of Novel 2-(5-(butylamino)- 1,3,4-thiadiazol-2- ylthio)-N-(4-(4-bromophenyl) thiazol-2-yl) Acetamide as Potential Anti-Cancer Drug”. Journal of East-West Thought. Retrieved January 26, 2026, from [Link]

-

Singh, S., et al. (2022). Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. Retrieved January 26, 2026, from [Link]

-

Ta, H., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved January 26, 2026, from [Link]

-

Tesfaye, M. Y., et al. (2015). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. Retrieved January 26, 2026, from [Link]

-

(2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Retrieved January 26, 2026, from [Link]

-

(2026, January 23). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Retrieved January 26, 2026, from [Link]

-

(2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved January 26, 2026, from [Link]

-

La Morte, G., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved January 26, 2026, from [Link]

-

Roy, A., et al. (2018). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Sroysuwan, T., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

van der Wijk, T., et al. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

-

Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. Retrieved January 26, 2026, from [Link]

-

(2024, June). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. International Journal of Novel Research and Development. Retrieved January 26, 2026, from [Link]

Sources

- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Physicochemical Properties in Thiazole-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry